Synthetic Accessibility
5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde can be synthesized from 2-fluoro-5-nitrobenzaldehyde and pyrrolidine in a single step under mild conditions, achieving a high isolated yield of 99% . This represents a favorable synthetic profile compared to alternative routes that may require harsher conditions, multiple steps, or result in lower yields for structurally related analogs [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 99% yield |
| Comparator Or Baseline | Generic nucleophilic aromatic substitution reactions for similar substrates, which may exhibit variable yields depending on substituent effects [1] |
| Quantified Difference | Near-quantitative conversion under mild conditions (room temperature, DMF, DIPEA) |
| Conditions | Reaction of 2-fluoro-5-nitrobenzaldehyde (1 g, 5.91 mmol) with pyrrolidine (0.54 mL, 6.50 mmol) and DIPEA (2.27 mL, 13.0 mmol) in DMF (10 mL) at room temperature overnight |
Why This Matters
This high-yielding, single-step synthesis reduces procurement costs and ensures reliable access for research programs dependent on this building block.
- [1] WO2015/92431. (2015). Patent application. Location: Page/Page column 269. Retrieved from https://patents.google.com/patent/WO2015092431A1/en View Source
